
beta-Fluoroasparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Fluoroasparagine: is a fluorinated derivative of the amino acid asparagine. It is characterized by the substitution of a hydrogen atom with a fluorine atom at the beta position of the asparagine molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Fluoroasparagine typically involves the fluorination of asparagine or its derivatives. One common method is the direct fluorination of asparagine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the beta position.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of biocatalysts or enzymatic processes to achieve the desired fluorination. The use of microbial fermentation and genetically engineered organisms can also be explored for large-scale production.
化学反应分析
Types of Reactions: Beta-Fluoroasparagine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form beta-fluoroaspartic acid or reduction to form this compound derivatives.
Hydrolysis: this compound can be hydrolyzed to produce beta-fluoroaspartic acid and ammonia.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Beta-Fluoroaspartic Acid: Formed through oxidation.
This compound Derivatives: Formed through reduction or substitution reactions.
科学研究应用
Beta-Fluoroasparagine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated peptides and proteins. It is also employed in the study of fluorine’s effects on molecular stability and reactivity.
Biology: Incorporated into peptides to study protein folding, stability, and interactions. It is also used in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research. Its unique properties make it a candidate for drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine.
作用机制
The mechanism of action of beta-Fluoroasparagine involves its interaction with biological molecules and enzymes. The fluorine atom’s electronegativity and size can influence the compound’s binding affinity and specificity to molecular targets. This compound can inhibit enzymes that recognize asparagine, thereby affecting metabolic pathways and cellular processes. The compound’s incorporation into peptides and proteins can also alter their structure and function, providing insights into protein dynamics and interactions.
相似化合物的比较
Beta-Fluoroalanine: Another fluorinated amino acid with similar properties but different biological activities.
Beta-Fluoroglutamine: A fluorinated derivative of glutamine with distinct applications in research and medicine.
Beta-Fluoroserine: A fluorinated serine derivative used in biochemical studies.
Uniqueness: Beta-Fluoroasparagine is unique due to its specific fluorination at the beta position, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and alter protein structures makes it valuable in various research applications. Compared to other fluorinated amino acids, this compound offers unique insights into the role of fluorine in biological systems and its potential therapeutic applications.
属性
CAS 编号 |
72016-54-7 |
|---|---|
分子式 |
C4H7FN2O3 |
分子量 |
150.11 g/mol |
IUPAC 名称 |
2,4-diamino-3-fluoro-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7FN2O3/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H2,7,8)(H,9,10) |
InChI 键 |
WCDMRIWUCBOWJP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)N)F)(C(=O)O)N |
规范 SMILES |
C(C(C(=O)N)F)(C(=O)O)N |
同义词 |
eta-fluoroasparagine dl-threo-beta-fluoroasparagine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1195147.png)
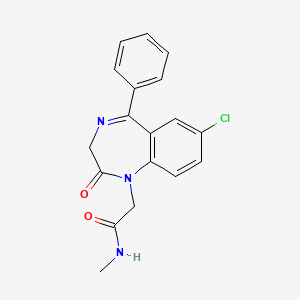
![2-[4-[2-[4-[2-(diethylamino)ethoxy]phenyl]-5,5-diphenylpentan-2-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B1195151.png)
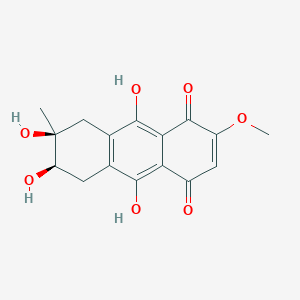
![(8R,9S,10S,13S,14S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1195155.png)
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)
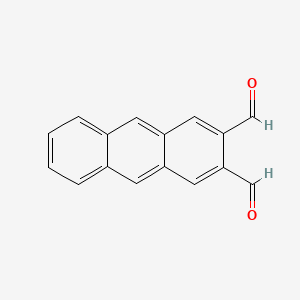
![(4bS,6aS,6bS,10aR,11aS,11bR,13S)-6a,13-dimethyl-6b-(2-oxopropyl)-3,4,4a,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-hexadecahydroindeno[2,1-a]phenanthren-2-one;(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1195160.png)
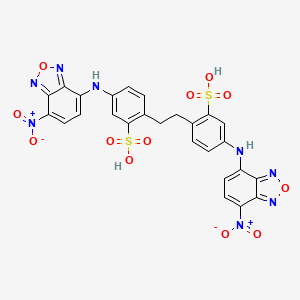
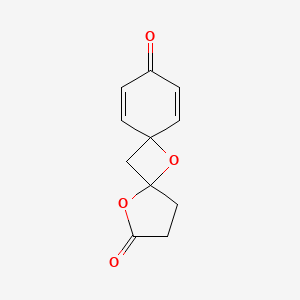
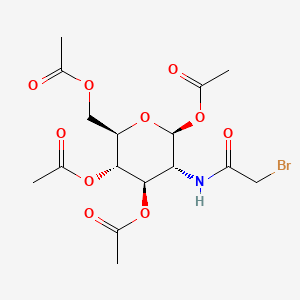
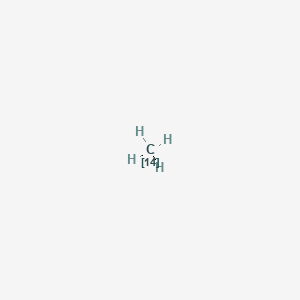
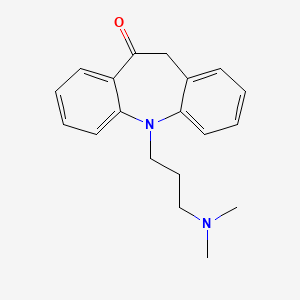
![1-(9,12-Dihydroxy-2,11a-dimethyl-1,2,3,4,7a,8,9,10,11,11a,12,13-dodecahydro-7H-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1195171.png)
